

LINC00926: A Long Non-coding RNA Mediating Chromatin Remodeling and Gene Activation

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An In-depth Technical Guide on the Molecular Mechanisms and Impact of LINC00926 on Chromatin Architecture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. A key layer of this control is exerted at the level of chromatin, the complex of DNA and proteins that packages the eukaryotic genome. The structure of chromatin can be dynamically altered by various molecular players to either permit or restrict access to the genetic code. While the term "UNC926" does not correspond to a singular, well-defined molecular entity in scientific literature, this guide focuses on the long noncoding RNA LINC00926, a recently identified regulator with a significant and direct impact on chromatin structure and gene expression.

This document provides a comprehensive technical overview of the mechanism by which LINC00926 influences chromatin. Drawing from peer-reviewed research, we detail how LINC00926 acts as a molecular scaffold to guide enzymatic machinery to specific genomic loci, thereby altering local histone modifications and activating gene transcription. This guide presents key quantitative data in structured tables, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.



Core Mechanism: LINC00926 as a Chromatin Modifier

LINC00926 exerts its influence on chromatin not by direct enzymatic activity, but by acting as a guide for histone-modifying enzymes. Research has identified a primary mechanism involving the recruitment of the histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) to target gene promoters.

The key findings demonstrate that LINC00926 physically associates with the MLL1 protein. This interaction forms a ribonucleoprotein complex that is then targeted to the promoter region of specific genes, a notable example being the WNT10B gene. Upon recruitment, the MLL1 enzyme catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). This specific post-translational modification is a well-established hallmark of active gene promoters. The deposition of H3K4me3 marks leads to a more open chromatin state, facilitating the binding of transcription factors and RNA polymerase II, ultimately resulting in the transcriptional activation of the target gene.[1]

The signaling cascade can be summarized as follows: An increase in LINC00926 expression leads to the formation of LINC00926-MLL1 complexes. These complexes are recruited to the WNT10B promoter, increasing local H3K4me3 levels. This epigenetic modification enhances WNT10B gene expression. The resulting WNT10B protein, a secreted signaling molecule, then contributes to downstream cellular processes, including the expression of inflammatory cytokines like Interferon-gamma (IFNG) and Interleukin-17A (IL17A).[1][2]



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Caption: LINC00926-mediated signaling pathway leading to chromatin modification and gene activation.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from experiments investigating the function of LINC00926.

Table 1: LINC00926-MLL1 Interaction and Effect on WNT10B Expression

This table presents data from co-immunoprecipitation (co-IP) experiments to validate the physical interaction between LINC00926 and MLL1, and the subsequent effect of LINC00926 knockdown on the expression of its target gene, WNT10B.

Experiment	Target	Method	Result	Cell Type	Reference
RNA-IP	LINC00926	MLL1 Antibody Pulldown followed by qRT-PCR	~12-fold enrichment of LINC00926 vs. IgG control	Human PBMCs	[1]
Knockdown	WNT10B	siRNA targeting LINC00926 followed by qRT-PCR	~50% decrease in WNT10B mRNA levels	Human PBMCs	[1]

Table 2: MLL1 Occupancy and Impact on Downstream Gene Expression

This table details the results from Chromatin Immunoprecipitation (ChIP) assays showing MLL1 recruitment to the WNT10B promoter and the functional consequence of LINC00926 knockdown on inflammatory gene expression.



Experiment	Target	Method	Result	Cell Type	Reference
ChIP-qPCR	WNT10B Promoter	MLL1 Antibody Pulldown followed by qPCR	Significant enrichment of promoter region vs. IgG control	Human PBMCs	[1]
Knockdown	IFNG	siRNA targeting LINC00926 followed by qRT-PCR	Significant decrease in IFNG mRNA levels	TALL-104 cells	[1]

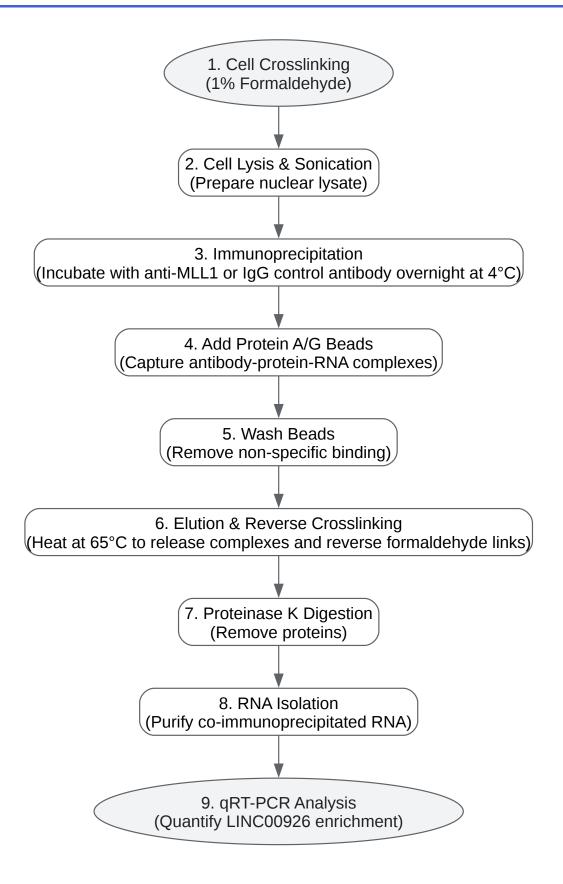
Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the primary literature.[1]

Protocol 1: RNA Immunoprecipitation (RIP) for LINC00926-MLL1 Interaction

This protocol is used to confirm the physical association between LINC00926 and the MLL1 protein in vivo.





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Caption: Experimental workflow for RNA Immunoprecipitation (RIP).

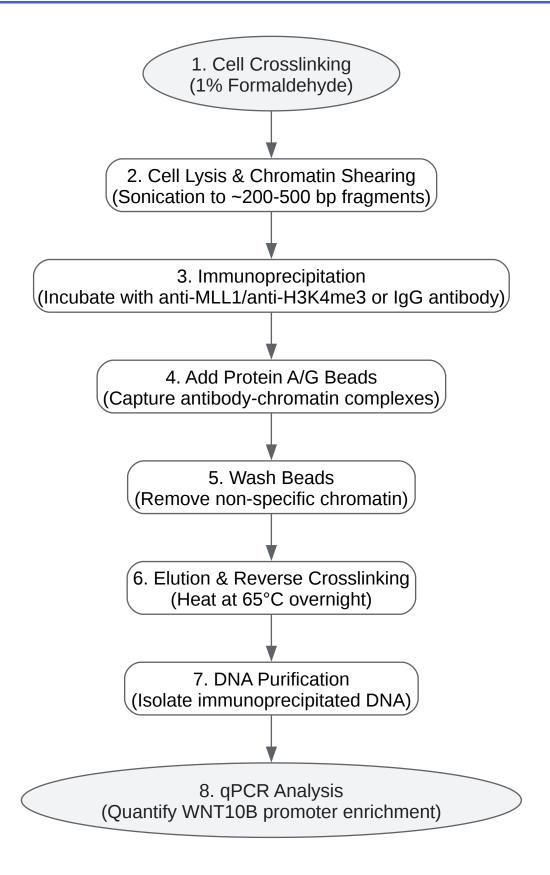


- Cell Preparation and Crosslinking: Culture Peripheral Blood Mononuclear Cells (PBMCs)
 under standard conditions. Crosslink protein-RNA complexes by adding formaldehyde to a
 final concentration of 1% and incubating for 10 minutes at room temperature. Quench the
 reaction with glycine.
- Lysis and Sonication: Lyse the cells using a suitable lysis buffer containing protease and RNase inhibitors. Sonicate the lysate to shear chromatin and ensure solubility of nuclear complexes.
- Immunoprecipitation: Pre-clear the lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an antibody targeting MLL1 or a non-specific IgG as a negative control.
- Complex Capture: Add Protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washes: Wash the beads multiple times with low and high salt wash buffers to remove nonspecifically bound proteins and RNA.
- Elution and Reverse Crosslinking: Elute the RNA-protein complexes from the beads.
 Reverse the formaldehyde crosslinks by incubating with Proteinase K and heating at 65°C.
- RNA Purification: Purify the RNA from the eluted sample using a standard RNA extraction kit.
- qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for LINC00926 to determine its enrichment in the MLL1-IP sample relative to the IgG control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3 at the WNT10B Promoter

This protocol is designed to measure the occupancy of MLL1 and the resulting H3K4me3 histone mark at the WNT10B gene promoter.





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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).



- Cell Crosslinking and Lysis: Follow step 1 from the RIP protocol. After quenching, lyse cells and nuclei.
- Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-500 base pairs. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
- Immunoprecipitation: Save a small aliquot of the sheared chromatin as "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody specific for MLL1 or H3K4me3 (or IgG control).
- Complex Capture and Washes: Follow steps 4 and 5 from the RIP protocol to capture and wash the immune complexes.
- Elution and Reverse Crosslinking: Elute the chromatin complexes from the beads. Reverse crosslinks by adding NaCl and incubating at 65°C for at least 6 hours (or overnight). Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- qPCR Analysis: Perform quantitative PCR using primers designed to amplify a specific region of the WNT10B promoter. Calculate the fold enrichment of the target region in the specific IP sample relative to the IgG control, after normalizing to the input sample.

Protocol 3: siRNA-mediated Knockdown of LINC00926

This protocol is used to reduce the expression of LINC00926 to study the functional consequences on target gene expression.

- Cell Seeding: Seed cells (e.g., TALL-104 or PBMCs) in 6-well plates to achieve 50-70% confluency at the time of transfection.
- Transfection Complex Preparation: Dilute the LINC00926-targeting siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.



- Transfection: Add the siRNA-lipid complexes dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- Analysis: Harvest the cells for downstream analysis.
 - RNA Analysis: Isolate total RNA and perform qRT-PCR to confirm the knockdown efficiency of LINC00926 and to measure the expression levels of target genes like WNT10B and IFNG.
 - Protein Analysis: Isolate total protein and perform Western blotting if analyzing changes at the protein level.

Conclusion and Future Directions

The study of LINC00926 provides a clear example of how long non-coding RNAs function as critical regulators of chromatin architecture and gene expression. By recruiting the MLL1 complex, LINC00926 directly facilitates the deposition of the activating H3K4me3 mark at specific gene promoters, thereby controlling downstream signaling pathways. This mechanism underscores the potential of lncRNAs as therapeutic targets.

For drug development professionals, this pathway presents several points for potential intervention. Targeting the LINC00926 transcript itself with antisense oligonucleotides, or developing small molecule inhibitors to disrupt the LINC00926-MLL1 interaction, could offer novel strategies for modulating pathways dysregulated in diseases characterized by inflammation or aberrant WNT signaling.

Future research should aim to:

- Identify the full cohort of genes regulated by the LINC00926-MLL1 complex through genome-wide techniques like ChIP-seq and RNA-seq.
- Elucidate the specific RNA sequence motifs within LINC00926 and protein domains within MLL1 that are critical for their interaction.
- Investigate the role of this regulatory axis in various pathological contexts, expanding beyond its initial characterization in post-traumatic stress disorder.



This technical guide serves as a foundational resource for understanding and investigating the role of LINC00926 in chromatin biology, providing the necessary data, protocols, and conceptual frameworks to drive further discovery.

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References

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